molecular formula C14H18N2O2 B1398832 Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-67-6

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1398832
CAS No.: 286946-67-6
M. Wt: 246.3 g/mol
InChI Key: LCVRQYHWORJNNY-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazabicyclo[321]octane-6-carboxylate is a chemical compound that belongs to the class of diazabicyclooctane derivatives This compound is known for its unique bicyclic structure, which imparts specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the construction of the diazabicyclooctane scaffold. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized catalysts and reagents to facilitate the formation of the desired bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. As a β-lactamase inhibitor, it binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This enhances the efficacy of the antibiotics and helps combat antibiotic resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a β-lactamase inhibitor makes it particularly valuable in the field of medicine for combating antibiotic resistance.

Properties

IUPAC Name

benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-13(16)6-7-15-12/h1-5,12-13,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVRQYHWORJNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1N(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate

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